molecular formula C9H6Cl2N2O B1598086 2-cyano-N-(2,3-dichlorophenyl)acetamide CAS No. 90418-04-5

2-cyano-N-(2,3-dichlorophenyl)acetamide

Cat. No. B1598086
CAS RN: 90418-04-5
M. Wt: 229.06 g/mol
InChI Key: PAARTMNKZUCFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-(2,3-dichlorophenyl)acetamide, otherwise known as 2-CNPA, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 273.2 g/mol and a melting point of 212 °C. It has a wide range of uses in biology, biochemistry, and pharmacology, and is a common chemical reagent in the laboratory.

Scientific Research Applications

Quantum Chemical Calculations and Molecular Properties

Research on 2-cyano-N-(2,3-dichlorophenyl)acetamide has focused on its molecular structural parameters and properties. Choudhary et al. (2014) conducted a study using density functional theory (DFT) to obtain detailed vibrational assignments and analyze the molecule's molecular electrostatic potential, absorption wavelengths in the UV–vis region, and thermodynamic properties. This research provides insights into the molecule's reactivity and potential applications in various fields (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Structural and Conformation Analysis

In 2008, Gowda, Foro, and Fuess studied the conformation of the N—H bond in 2-cyano-N-(2,3-dichlorophenyl)acetamide, providing detailed insights into its molecular structure. This research is crucial for understanding the compound's chemical behavior and potential applications in material science and chemistry (Gowda, Foro, & Fuess, 2008).

Synthesis and Spectral Characterization

Abdel-Raheem et al. (2021) explored the synthesis and spectral characterization of compounds related to 2-cyano-N-(2,3-dichlorophenyl)acetamide, assessing their potential as bioactive agents. This study is significant for the development of new compounds with possible biological applications (Abdel-Raheem et al., 2021).

Application in Heterocyclic Synthesis

Gouda et al. (2015) reviewed the use of 2-cyano-N-(2-hydroxyethyl)acetamide, a related compound, in the synthesis of heterocyclic systems. This research highlights the importance of such compounds in the synthesis of novel heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (Gouda et al., 2015).

Insecticidal Activity Studies

Research by Rashid et al. (2021) on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, which are structurally similar to 2-cyano-N-(2,3-dichlorophenyl)acetamide, revealed promising insecticidal activity. This suggests potential agricultural applications for compounds related to 2-cyano-N-(2,3-dichlorophenyl)acetamide (Rashid et al., 2021).

properties

IUPAC Name

2-cyano-N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-2-1-3-7(9(6)11)13-8(14)4-5-12/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAARTMNKZUCFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368994
Record name 2-cyano-N-(2,3-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,3-dichlorophenyl)acetamide

CAS RN

90418-04-5
Record name 2-cyano-N-(2,3-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(2,3-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-(2,3-dichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-(2,3-dichlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-(2,3-dichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-(2,3-dichlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-cyano-N-(2,3-dichlorophenyl)acetamide

Citations

For This Compound
2
Citations
S Gerndt - 2020 - edoc.ub.uni-muenchen.de
“The most fruitful basis of the discovery of a new drug is to start with an old drug.” Sir James Black With these words the pharmacologist and Nobel laureate Sir James Black established …
Number of citations: 1 edoc.ub.uni-muenchen.de
S Gerndt, CC Chen, YK Chao, Y Yuan, S Burgstaller… - Elife, 2020 - elifesciences.org
Ion selectivity is a defining feature of a given ion channel and is considered immutable. Here we show that ion selectivity of the lysosomal ion channel TPC2, which is hotly debated (…
Number of citations: 121 elifesciences.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.